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Compound of Interest

Compound Name: Rafoxanide-13C6

Cat. No.: B11931780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed

plausible synthesis protocol for Rafoxanide-13C6. This isotopically labeled analog of the

potent anthelmintic agent Rafoxanide is a critical tool in pharmacokinetic studies, metabolism

analysis, and as an internal standard in quantitative bioanalytical assays.

Core Chemical Properties
Rafoxanide-13C6 is a stable isotope-labeled version of Rafoxanide, where six carbon atoms in

the benzoyl ring are replaced with the heavy isotope, carbon-13. This labeling provides a

distinct mass shift, making it an ideal internal standard for mass spectrometry-based

quantification of Rafoxanide in complex biological matrices.
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Property Value References

Chemical Name

N-[3-Chloro-4-(4-

chlorophenoxy)phenyl]-2-

hydroxy-3,5-diiodobenzamide-

1,2,3,4,5,6-13C6

[1][2]

CAS Number 1353867-98-7 [1][3][4]

Molecular Formula 13C6C13H11Cl2I2NO3 [1][5]

Molecular Weight 631.96 g/mol [1][6]

Appearance Solid [7]

Purity Typically ≥98% [8][9]

Storage -20°C [9]

Solubility (unlabeled)

Soluble in DMSO and DMF

(~30 mg/mL), ethanol (~2

mg/mL). Sparingly soluble in

aqueous buffers.

[9][10]

Synthesis of Rafoxanide-13C6
The synthesis of Rafoxanide-13C6 involves the incorporation of a 13C6-labeled benzoyl

moiety. While specific, detailed experimental protocols for the direct synthesis of Rafoxanide-
13C6 are not readily available in peer-reviewed literature, a plausible synthetic route can be

constructed based on established methods for the synthesis of unlabeled Rafoxanide and

general techniques for isotopic labeling of aromatic compounds.

The proposed synthesis starts with commercially available [U-13C6]-Phenol and proceeds

through several key steps to build the final molecule.

Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of [U-13C6]-Salicylic Acid

This step involves the Kolbe-Schmitt reaction to carboxylate the [U-13C6]-Phenol.
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Reagents: [U-13C6]-Phenol, Sodium hydroxide, Carbon dioxide.

Procedure:

[U-13C6]-Phenol is dissolved in an aqueous solution of sodium hydroxide to form sodium

[U-13C6]-phenoxide.

The water is evaporated to obtain the dry sodium phenoxide salt.

The salt is then heated under a high pressure of carbon dioxide.

The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to precipitate [U-

13C6]-Salicylic acid.

The product is purified by recrystallization.

Step 2: Iodination of [U-13C6]-Salicylic Acid to form 3,5-Diiodo-[U-13C6]-salicylic acid

Reagents: [U-13C6]-Salicylic acid, Iodine, Hydrogen peroxide.

Procedure:

[U-13C6]-Salicylic acid is dissolved in a suitable solvent, such as ethanol.

Iodine and a catalytic amount of an oxidizing agent like hydrogen peroxide are added to

the solution.

The reaction is stirred at room temperature until the iodination is complete, which can be

monitored by thin-layer chromatography (TLC).

The resulting 3,5-Diiodo-[U-13C6]-salicylic acid is isolated and purified. A high yield of

95% has been reported for the unlabeled analog.[11]

Step 3: Synthesis of 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether

This intermediate is synthesized from p-chlorophenol and 3,4-dichloronitrobenzene, followed

by reduction of the nitro group. A patent for the synthesis of unlabeled Rafoxanide describes

this procedure.[12]
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Sub-step 3a: Synthesis of 2-chloro-4-nitrophenyl-p-chlorophenyl ether

Reagents: p-chlorophenol, 3,4-dichloronitrobenzene, Potassium hydroxide, DMF, Cuprous

chloride (catalyst).

Procedure: p-chlorophenol is reacted with 3,4-dichloronitrobenzene in the presence of

potassium hydroxide and a catalytic amount of cuprous chloride in DMF as a solvent. The

reaction is heated to reflux for several hours.[12]

Sub-step 3b: Reduction to 4-amino-2-chloro-phenyl-p-chloro-phenyl-ether

Reagents: 2-chloro-4-nitrophenyl-p-chlorophenyl ether, Pd/C catalyst, Hydrogen gas or a

hydrogen source like ammonium formate.

Procedure: The nitro group of the intermediate is reduced to an amine using a palladium

on carbon catalyst under a hydrogen atmosphere or with a transfer hydrogenation

reagent.[12]

Step 4: Amide Coupling to form Rafoxanide-13C6

The final step involves the condensation of 3,5-Diiodo-[U-13C6]-salicylic acid with 4-Amino-3-

chlorophenyl-(4-chlorophenyl) ether.

Reagents: 3,5-Diiodo-[U-13C6]-salicylic acid, 4-Amino-3-chlorophenyl-(4-chlorophenyl)

ether, a coupling agent (e.g., phosphorus trichloride or a modern peptide coupling reagent).

Procedure:

3,5-Diiodo-[U-13C6]-salicylic acid is converted to its more reactive acid chloride in situ

using a reagent like phosphorus trichloride.[11]

The resulting acid chloride is then reacted with 4-Amino-3-chlorophenyl-(4-chlorophenyl)

ether in an appropriate solvent to form the amide bond.

The final product, Rafoxanide-13C6, is purified using chromatographic techniques.

Synthesis Workflow
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Caption: Plausible synthetic workflow for Rafoxanide-13C6.

Mechanism of Action
The primary mechanism of action of Rafoxanide as an anthelmintic is the uncoupling of

oxidative phosphorylation in parasites.[13][14] This disruption of the parasite's energy

metabolism leads to ATP depletion, metabolic dysfunction, and ultimately, death.[13][14]

More recently, Rafoxanide has been investigated for its potential as an anticancer agent.

Studies have shown that it can inhibit key oncogenic signaling pathways, including STAT3 and

NF-κB, and induce endoplasmic reticulum stress, cell cycle arrest, and apoptosis in cancer

cells.

Signaling Pathway Diagram
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Caption: Mechanism of action of Rafoxanide in parasites and cancer cells.

Conclusion
Rafoxanide-13C6 is an indispensable tool for the precise and accurate quantification of

Rafoxanide in research and drug development. Understanding its chemical properties and

having a robust synthetic protocol are crucial for its effective application. The proposed

synthetic route, based on established chemical principles, provides a clear pathway for its

preparation. Furthermore, the elucidation of its dual mechanism of action against both

parasites and cancer cells opens up new avenues for therapeutic research and development.
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This guide serves as a comprehensive resource for scientists working with this important

labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11931780#rafoxanide-13c6-chemical-properties-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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